Phenylephrine

Catalog No.
S539484
CAS No.
59-42-7
M.F
C9H13NO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylephrine

CAS Number

59-42-7

Product Name

Phenylephrine

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1

InChI Key

SONNWYBIRXJNDC-VIFPVBQESA-N

SMILES

CNCC(C1=CC(=CC=C1)O)O

Solubility

Freely soluble in water
FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/

Synonyms

(R)-3-Hydroxy-alpha-((methylamino)methyl)benzenemethanol, Metaoxedrin, Metasympatol, Mezaton, Neo Synephrine, Neo-Synephrine, Neosynephrine, Phenylephrine, Phenylephrine Hydrochloride, Phenylephrine Tannate, Tannate, Phenylephrine

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O

Vasopressor for Hypotension

Phenylephrine acts as an alpha-1 adrenergic receptor agonist, causing blood vessel constriction. This property makes it a valuable tool in scientific research for treating hypotension (low blood pressure) (). Studies have shown its effectiveness in raising blood pressure in adults experiencing clinically significant hypotension, particularly after anesthesia or during septic shock ().

However, it's important to note that the use of phenylephrine in septic shock management has been superseded by Norepinephrine, which offers a more comprehensive approach ().

Research on Nasal Decongestion (Mixed Findings)

Traditionally, phenylephrine has been a mainstay ingredient in decongestant medications. However, recent scientific research on its effectiveness for nasal congestion shows mixed results. Some studies suggest its efficacy, particularly for short-term relief ().

Phenylephrine is a synthetic compound classified as an alpha-1 adrenergic agonist, primarily used for its vasoconstrictive properties. Its chemical formula is C₉H₁₃NO₂, and it is often employed in medical settings to manage hypotension, particularly during surgical procedures, and to induce mydriasis (pupil dilation) in ophthalmic applications. The compound is characterized by its structural similarity to norepinephrine, differing only in the absence of a hydroxyl group on the phenyl ring, making it a unique agent among sympathomimetics .

Phenylephrine acts as a decongestant by stimulating alpha-adrenergic receptors in the nasal passages. This stimulation causes constriction of blood vessels, reducing swelling and easing congestion []. In ophthalmic applications, phenylephrine works by stimulating alpha-adrenergic receptors in the iris, causing dilation of the pupil (mydriasis).

, particularly degradation processes influenced by pH and environmental factors:

  • Oxidative Degradation: This occurs through the oxidation of the phenolic and secondary alcohol groups, leading to the formation of quinones and other degradation products .
  • Cyclization Reactions: Phenylephrine can undergo pH-dependent cyclization, resulting in tetrahydroisoquinolines. This reaction is rapid across a wide pH range .
  • Metabolism: The primary metabolic pathway involves oxidative deamination by monoamine oxidase, producing the major metabolite, meta-hydroxymandelic acid. Other metabolic pathways include sulfate conjugation and glucuronidation .

Phenylephrine primarily acts as an agonist at alpha-1 adrenergic receptors, leading to vasoconstriction and increased peripheral vascular resistance. This mechanism results in elevated blood pressure and reflex bradycardia due to vagal stimulation. Unlike other adrenergic agents, phenylephrine exhibits minimal activity at beta-adrenergic receptors, which contributes to its specific therapeutic effects without significant cardiac stimulation .

Phenylephrine can be synthesized through various methods:

  • Starting Materials: The synthesis typically begins with 3-hydroxybenzaldehyde or similar derivatives.
  • Reduction Reactions: The aldehyde group is reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Methylation: The resulting compound can be methylated using methyl iodide or dimethyl sulfate to yield phenylephrine .

Phenylephrine has several clinical applications:

  • Hypotension Management: Used intravenously during surgery to treat acute hypotension.
  • Ophthalmology: Employed in eye drops for pupil dilation during diagnostic procedures.
  • Nasal Decongestant: Found in over-the-counter medications for relieving nasal congestion due to colds or allergies .

Phenylephrine interacts with various substances that can alter its pharmacokinetics and pharmacodynamics:

  • Acetaminophen: Co-administration has been shown to increase the bioavailability of phenylephrine significantly, potentially enhancing its cardiovascular effects .
  • Other Sympathomimetics: Combining phenylephrine with other sympathomimetic drugs can amplify pressor effects and increase the risk of adverse cardiovascular events .
  • Monoamine Oxidase Inhibitors: Concurrent use may lead to enhanced vasopressor effects due to reduced metabolism of phenylephrine .

Phenylephrine's unique properties can be compared with several structurally similar compounds:

CompoundStructure SimilarityPrimary ActionUnique Features
NorepinephrineSimilar backboneAlpha and beta agonistCatecholamine; more systemic effects
EpinephrineSimilar backboneAlpha and beta agonistStronger cardiac stimulation
MidodrineSimilar backboneAlpha-1 agonistPro-drug; converted into active form
OxymetazolineSimilar backboneAlpha agonistPrimarily used as a nasal decongestant

Phenylephrine stands out due to its selective action on alpha-1 adrenergic receptors without significant beta activity, making it particularly useful in specific therapeutic contexts where increased blood pressure is desired without additional cardiac stimulation .

Molecular Formula (C₉H₁₃NO₂) and Structural Characteristics

Phenylephrine is an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 grams per mole [1] [7]. The compound belongs to the class of substituted phenethylamines and can be structurally referred to as (R)-β,3-dihydroxy-N-methylphenethylamine [16]. The International Union of Pure and Applied Chemistry name for phenylephrine is 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol [1] [7].

The structural framework of phenylephrine consists of a benzene ring substituted with a hydroxyl group at the meta position (position 3) and an ethylamine side chain attached at position 1 [16]. The side chain contains both a secondary alcohol group and a methylamino group, making phenylephrine a β-hydroxyamine derivative [5]. This structural arrangement places phenylephrine in close relationship to epinephrine, differing only by the absence of one hydroxyl group on the phenyl ring [16].

The compound's chemical structure can be represented by the Chemical Abstracts Service registry number 59-42-7 and the International Chemical Identifier key SONNWYBIRXJNDC-VIFPVBQESA-N [1] [7]. The simplified molecular-input line-entry system representation demonstrates the spatial arrangement of atoms within the molecule [1]. Phenylephrine is not classified as a catecholamine since it lacks the characteristic two hydroxyl groups on its phenyl ring that define this chemical class [16].

Table 1: Basic Physical Properties of Phenylephrine

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂PubChem/NIST
Molecular Weight167.21 g/molPubChem/NIST
AppearanceWhite to off-white crystalline powderChemicalBook
Melting Point170-171°CDrugFuture
Boiling Point (estimated)295.79°CChemicalBook
Density (estimated)1.1222 g/cm³ChemicalBook
Refractive Index-55.5° (c=5, 1 mol/L HCl)ChemicalBook
pH (10 g/L solution)4.5-5.5ChemicalBook
Flash Point163.4°CChemsrc

Stereochemistry and Isomerism

Phenylephrine exhibits chiral properties due to the presence of one asymmetric carbon center in its molecular structure [16]. The compound is used medically as the enantiopure (R)-stereoisomer, which demonstrates significantly greater pharmacological activity compared to its (S)-counterpart [16]. The racemic form of phenylephrine has not been formally named or utilized in therapeutic applications [16].

The (R)-enantiomer of phenylephrine, also designated as (R)-(-)-phenylephrine or L-phenylephrine, exhibits a specific optical rotation of -42.0 to -47.5 degrees when measured at the sodium D-line at 20 degrees Celsius with a concentration of 10 grams per 100 milliliters in water [14] [19]. This negative optical rotation indicates that the (R)-isomer rotates plane-polarized light in a counterclockwise direction [14].

Research has demonstrated that the (R)-isomer possesses 60 to 100 times greater biological activity than the (S)-isomer in experimental animal models [11]. The stereoselective activity is attributed to the specific three-dimensional arrangement of functional groups that allows optimal binding to alpha-1 adrenergic receptors [10]. Analytical methods for the separation and determination of phenylephrine enantiomers have been developed using chiral ligand-exchange capillary electrophoresis, achieving baseline resolution between R-phenylephrine and S-phenylephrine [10].

The stereochemical configuration of phenylephrine follows the Cahn-Ingold-Prelog priority rules, with the (R)-configuration representing the absolute configuration of the chiral center [13]. Advanced chromatographic techniques using cellulose-based chiral stationary phases have been employed for simultaneous enantioseparation of phenylephrine in reversed-phase mode [13].

Table 2: Stereochemical Properties of Phenylephrine

PropertyValue
ChiralityChiral compound
Active Isomer(R)-(-)-phenylephrine
Specific Rotation [α]D²⁰-42.0 to -47.5° (c=10, H₂O)
ConfigurationR-configuration
Number of Stereocenters1
Racemic FormNot formally named or used

Physical and Chemical Properties

Phenylephrine demonstrates distinct physical and chemical characteristics that influence its stability, solubility, and overall behavior in various environments [4] [19]. The compound appears as an odorless, white to off-white crystalline powder with a bitter taste [19]. Under standard atmospheric conditions, phenylephrine exhibits a melting point ranging from 170 to 171 degrees Celsius [6] [19].

The compound displays high water solubility, with aqueous solubility exceeding 10 grams per 100 milliliters at 21 degrees Celsius [19]. Phenylephrine is freely soluble in ethanol (96 percent) and sparingly soluble in methanol [4] [19]. In organic solvents such as dimethyl sulfoxide and dimethylformamide, the compound demonstrates solubility of approximately 20 milligrams per milliliter [22]. In phosphate-buffered saline at physiological pH 7.2, phenylephrine exhibits moderate solubility of approximately 5 milligrams per milliliter [22].

The ionization characteristics of phenylephrine are defined by two dissociation constants: pKa₁ equals 8.77 and pKa₂ equals 9.84, both measured at 25 degrees Celsius [19]. These values indicate that phenylephrine exists predominantly in its protonated form under physiological conditions. The compound exhibits high hydrophilicity, as evidenced by its experimental logarithmic partition coefficient (log P) of -0.3 for the octanol-water system [16] [19].

Stability studies have revealed that phenylephrine hydrochloride maintains chemical integrity across a range of pH values [20]. In aqueous solutions buffered at pH 5 and 6, phenylephrine demonstrated excellent stability over 540 days without significant discoloration [20]. However, at elevated temperatures of 40 and 60 degrees Celsius, similar solutions exhibited discoloration within 30 days [20]. For optimal stability, storage at pH values between 5 and 6 is recommended [20].

Table 3: Solubility Properties of Phenylephrine

SolventSolubilityClassification
Water≥10 g/100 mL at 21°CHighly soluble
Ethanol (96%)Freely solubleFreely soluble
MethanolSparingly solubleSparingly soluble
DMSO~20 mg/mLSoluble
DMF~20 mg/mLSoluble
PBS (pH 7.2)~5 mg/mLModerately soluble

Table 4: Dissociation Constants and Partition Coefficients

ParameterValueTemperatureMethod
pKa₁8.7725°CTitration
pKa₂9.8425°CTitration
LogP (octanol/water)-0.31025°CCalculated
Experimental LogP-0.325°CExperimental

Molecular Symmetry and Configuration

The molecular geometry and symmetry of phenylephrine have been extensively studied using computational chemistry methods, particularly density functional theory calculations [24]. The optimized molecular structure reveals specific geometric parameters that influence the compound's chemical behavior and biological activity [24]. The phenylephrine molecule exhibits C1 point group symmetry due to the presence of the chiral center, resulting in no symmetry elements other than the identity operation [24].

Computational analysis using Gaussian software with B3LYP/6-311+G(d,p) and CAM-B3LYP/6-311+G(d,p) basis sets has provided detailed insights into the molecular configuration [24]. The benzene ring maintains its characteristic planar geometry with bond angles close to 120 degrees, while the ethylamine side chain adopts a gauche conformation relative to the aromatic ring [24]. The hydroxyl groups on both the benzene ring and the side chain can participate in intramolecular hydrogen bonding, influencing the overall molecular conformation [24].

The molecular electrostatic potential mapping reveals regions of electron density distribution throughout the phenylephrine molecule [24]. The hydroxyl oxygen atoms exhibit high electron density, appearing as red regions in electrostatic potential maps, while the aromatic carbon atoms show moderate electron density [24]. The nitrogen atom in the methylamino group demonstrates intermediate electronegativity, contributing to the compound's ability to form hydrogen bonds [24].

Frontier molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the aromatic ring system [24]. The energy gap between these orbitals influences the compound's chemical reactivity and electronic properties [24]. Natural bond orbital analysis has identified the strongest stabilization interactions within the molecule, particularly involving the lone pairs of oxygen and nitrogen atoms [24].

The three-dimensional conformational analysis reveals that phenylephrine can adopt multiple low-energy conformations through rotation around single bonds [24]. The preferred conformation in solution is influenced by intramolecular hydrogen bonding between the side chain hydroxyl group and the aromatic hydroxyl group [24]. This conformational flexibility contributes to the molecule's ability to interact with biological targets through induced-fit mechanisms [24].

Physical Description

Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

167.094628657 g/mol

Monoisotopic Mass

167.094628657 g/mol

Heavy Atom Count

12

LogP

-0.31
-0.31 (LogP)
log Kow = -0.31 (est)
-0.31

Appearance

Solid

Melting Point

140-145 °C
169-172 °C

UNII

1WS297W6MV

Related CAS

61-76-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Phenylephrine is available in various drug formulations, which have different indications. Phenylephrine injections are indicated to treat hypotension caused by shock or anesthesia. The ophthalmic formulation is indicated to induce mydriasis and conjunctival vasoconstriction. The intranasal formulation is used to treat congestion, and a topical formulation is used to treat hemorrhoids. Off-label uses include priapism and induction of local vasoconstriction.

Therapeutic Uses

Adrenergic alpha-Agonists; Cardiotonic Agents; Mydriatics; Nasal Decongestants; Sympathomimetics; Vasoconstrictor Agents
Nasal phenylephrine is indicated for the symptomatic relief of nasal congestion due to the common cold or hay fever, sinusitis, or other upper respiratory allergies. /Included in US product labeling/
Nasal phenylephrine may be useful in the adjunctive therapy of middle ear infections by decreasing congestion around the eustachian ostia. /Included in US product labeling/
Nasal phenylephrine is used for relief of sinus congestion. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for PHENYLEPHRINE (18 total), please visit the HSDB record page.

Pharmacology

Phenylephrine is an alpha-1 adrenergic agonist that raises blood pressure,[L9416,L9410] dilates the pupils,[L9413] and causes local vasoconstriction.[A187370] Ophthalmic formulations of phenylephrine act for 3-8 hours[L9413] while intravenous solutions have an effective half life of 5 minutes and an elimination half life of 2.5 hours.[A187379,L9416] Patients taking ophthalmic formulations of phenylephrine should be counselled about the risk of arrhythmia, hypertension, and rebound miosis.[L9413] Patients taking an intravenous formulation should be counselled regarding the risk of bradycardia, allergic reactions, extravasation causing necrosis or tissue sloughing, and the concomitant use of oxytocic drugs.[L9416,L9410]
Phenylephrine is a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. Phenylephrine is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.

MeSH Pharmacological Classification

Cardiotonic Agents

ATC Code

S01
C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA06 - Phenylephrine
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AA - Sympathomimetics, plain
R01AA04 - Phenylephrine
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AB - Sympathomimetics, combinations excl. corticosteroids
R01AB01 - Phenylephrine
R - Respiratory system
R01 - Nasal preparations
R01B - Nasal decongestants for systemic use
R01BA - Sympathomimetics
R01BA03 - Phenylephrine
S - Sensory organs
S01 - Ophthalmologicals
S01F - Mydriatics and cycloplegics
S01FB - Sympathomimetics excl. antiglaucoma preparations
S01FB01 - Phenylephrine
S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GA - Sympathomimetics used as decongestants
S01GA05 - Phenylephrine

Mechanism of Action

Phenylephrine is an alpha-1 adrenergic agonist that mediates vasoconstriction and mydriasis depending on the route and location of administration. Systemic exposure to phenylephrine also leads to agonism of alpha-1 adrenergic receptors, raising systolic and diastolic pressure as well as peripheral vascular resistance. Increased blood pressure stimulates the vagus nerve, causing reflex bradycardia.
Phenylephrine acts predominantly by a direct effect on alpha-adrenergic receptors. In therapeutic doses, the drug has no substantial stimulant effect on the beta-adrenergic receptors of the heart (beta1-adrenergic receptors) but substantial activation of these receptors may occur when larger doses are given. Phenylephrine does not stimulate beta-adrenergic receptors of the bronchi or peripheral blood vessels (beta2-adrenergic receptors). It is believed that alpha-adrenergic effects result from the inhibition of the production of cyclic adenosine-3',5'-monophosphate (cAMP) by inhibition of the enzyme adenyl cyclase, whereas beta-adrenergic effects result from stimulation of adenyl cyclase activity. Phenylephrine also has an indirect effect by releasing norepinephrine from its storage sites.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Vapor Pressure

2.2X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

1416-03-1
59-42-7

Absorption Distribution and Excretion

Phenylephrine is 38% orally bioavailable. Clinically significant systemic absorption of ophthalmic formulations is possible, especially at higher strengths and when the cornea is damaged.
86% of a dose of phenylephrine is recovered in the urine with 16% as the unmetabolized drug, 57% as the inactive meta-hydroxymendelic acid, and 8% as inactive sulfate conjugates.
The volume of distribution of phenylephrine is 340L.
Phenylephrine has an average clearance of 2100mL/min.
Phenylephrine undergoes rapid distribution into peripheral tissues; there is some evidence that the drug may be stored in certain organ compartments. The pharmacologic effects of phenylephrine are terminated at least partially by uptake of the drug into tissues. Penetration of phenylephrine into the brain appears to be minimal. Phenylephrine does not appear to be distributed to any great extent into breast milk.
Phenylephrine is completely absorbed following oral administration and undergoes extensive first-pass metabolism in the intestinal wall. The bioavailability of phenylephrine following oral administration is approximately 38% relative to IV administration. Because of extensive first-pass metabolism, there is considerable interindividual and possibly intraindividual variation in oral bioavailability of the drug. Following oral administration of phenylephrine (1 or 7.8 mg), peak serum concentrations occur at 0.75-2 hours.
Phenylephrine and its metabolites are excreted mainly in urine. Following oral or IV administration, approximately 80 or 86% of the dose, respectively, is excreted in urine within 48 hours, principally as metabolites; approximately 2.6% of an oral dose or 16% of an IV dose is excreted in urine as unchanged drug.
7-3H-phenylephrine was given to 15 volunteers by a short-infusion n = 4) or p.o. (10 volunteers, 1 patient with porto-caval anastomosis). Analysis of serum for free 3H-phenylephrine and fractionation of urinary radioactivity was performed by ion-exchange and thin-layer chromatography. As almost the same 3H-activity was excreted in urine after i.v. and p.o. administration, 86% and 80% of the dose respectively, complete enteral absorption can be assumed. A considerable difference was seen in the fraction of free phenylephrine, i.v. 16% of the dose versus p.o. 2.6%, which suggested reduced bioavailability. This was confirmed by comparison of the areas under the serum curve, which showed a bioavailability factor of 0.38. The result for the patient with porto-caval anastomosis was comparable to that in the normal volunteers. The biological half-life of 2 to 3hr was comparable to that of structurally related amines, as were the total clearance of 2 L/hr, and the volume of distribution of 340 L.

Metabolism Metabolites

Phenylephrine is mainly metabolized by monoamine oxidase A, monoamine oxidase B, and SULT1A3. The major metabolite is the inactive meta-hydroxymandelic acid, followed by sulfate conjugates. Phenylephrine can also be metabolized to phenylephrine glucuronide.
Phenylephrine undergoes extensive metabolism in the intestinal wall (first-pass) and in the liver. The principal routes of metabolism involve sulfate conjugation (primarily in the intestinal wall) and oxidative deamination (by monoamine oxidase (MAO)); glucuronidation also occurs to a lesser extent.
7-3H-phenylephrine was given to 15 volunteers by a short-infusion n = 4) or p.o. (10 volunteers, 1 patient with porto-caval anastomosis). Analysis of serum for free 3H-phenylephrine and fractionation of urinary radioactivity was performed by ion-exchange and thin-layer chromatography. ... Metabolism to phenolic conjugates mainly after oral ingestion, and to m-hydroxymandelic acid after i.v. injection, again demonstrated that m-hydroxylated amines are predominantly conjugated during the "first-pass" metabolism.
Phenylephrine has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid.

Associated Chemicals

Phenylephrine hydrochloride; 61-76-7

Wikipedia

Phenylephrine
Cinacalcet

Drug Warnings

Because it is not known whether phenylephrine is distributed into milk, the drug should be used with caution in nursing women.
Administration of phenylephrine to patients in late pregnancy or labor may cause fetal anoxia and bradycardia by increasing contractility of the uterus and decreasing uterine blood flow. ... It is also not known whether the drug can cause fetal harm when administered to pregnant women. Phenylephrine should be used during pregnancy only when clearly needed.
Ophthalmic use of phenylephrine occasionally causes systemic sympathomimetic effects such as palpitation, tachycardia, premature ventricular contractions, occipital headache, pallor or blanching, trembling or tremors, increased perspiration, and hypertension. In one patient, hypertension severe enough to cause subarachnoid hemorrhage followed insertion of a cotton wick saturated with 10% phenylephrine hydrochloride in the lower conjunctival cul-de-sac. ... Systemic effects occur only rarely after topical application of solutions containing 2.5% or less of phenylephrine hydrochloride to the conjunctiva but are more likely to occur if the drug is instilled after the corneal epithelium has been damaged (e.g., by trauma or instrumentation) or permeability is increased by tonometry, inflammation, surgery of the eye or adnexa, or topical application of a local anesthetic; when the eye or adnexa are diseased; or when lacrimation is suppressed such as during anesthesia. The risk of severe hypertension is greatest in infants receiving instillations of 10% phenylephrine hydrochloride solutions.
In patients with shock, pressor therapy is not a substitute for replacement of blood, plasma, fluids, and/or electrolytes. Blood volume depletion should be corrected as fully as possible before phenylephrine is administered. In an emergency, the drug may be used as an adjunct to fluid volume replacement or as a temporary supportive measure to maintain coronary and cerebral artery perfusion until volume replacement therapy can be completed, but phenylephrine must not be used as sole therapy in hypovolemic patients. Additional volume replacement also may be required during or after therapy with the drug, especially if hypotension recurs. Monitoring of central venous pressure or left ventricular filling pressure may be helpful in detecting and treating hypovolemia; in addition, monitoring of central venous or pulmonary arterial diastolic pressure is necessary to avoid overloading the cardiovascular system and precipitating congestive heart failure. Hypoxia and acidosis, which also may reduce the effectiveness of phenylephrine, must be identified and corrected prior to or concurrently with administration of the drug.
For more Drug Warnings (Complete) data for PHENYLEPHRINE (24 total), please visit the HSDB record page.

Biological Half Life

Intravenous phenylephrine has an effective half life of 5 minutes and an elimination half life of 2.5 hours.
The elimination half-life of phenylephrine averages 2-3 hours following oral or IV administration

Use Classification

Human drugs -> Omidria -> EMA Drug Category
Ophthalmologicals -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

REACTION OF M-HYDROXYPHENACYL BROMIDE WITH METHYLAMINE FOLLOWED BY CATALYTIC HYDROGENATION, THEN DISSOLUTION IN ETHER, AND TREATMENT WITH HYDROGEN CHLORIDE
Preparation: H. Legerlotz, US 1932347 (1933 to Frederick Stearns)
M-HYDROXYPHENACYL BROMIDE IS CONDENSED WITH METHYLAMINE VIA DEHYDROBROMINATION & CARBONYL GROUP IS THEN REDUCED TO CARBINOL VIA CATALYTIC HYDROGENATION. PHENYLEPHRINE SO FORMED IS DISSOLVED IN SUITABLE SOLVENT SUCH AS ETHER & TREATED WITH HYDROGEN CHLORIDE. /PHENYLEPHRINE HYDROCHLORIDE/

Analytic Laboratory Methods

THIN LAYER CHROMATOGRAPHY AND GAS LIQUID CHROMATOGRAPHY.
38.180-38.193. 38.180: ULTRAVIOLET SPECTROPHOTOMETRY; 38.181-38.183: COLORIMETRY; 38.184- 38.193: AUTOMATED METHOD /PHENYLEPHRINE HYDROGEN CHLORIDE/
HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN PARTIAL ELECTROLYSIS ELECTROCHEMICAL DETECTOR.

Clinical Laboratory Methods

URINE-BLOOD, FLUOROMETRY, EXCITATION 525 NM/EMISSION 570 NM.
DETERMINATION IN URINE USING GAS CHROMATOGRAPHY.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight, light-resistant container if not more than 15 mL size. Protect from freezing.

Interactions

Administration of a 10% solution of phenylephrine hydrochloride to patients pretreated with 2% pilocarpine hydrochloride produces mydriasis but to a lesser degree than occurs in patients who are not receiving the miotic. Pilocarpine may prevent or reduce visual disturbances and the risk of increased intraocular pressure associated with mydriasis in some patients and may be used to hasten recovery from mydriasis after ophthalmologic examination. Phenylephrine may reduce ciliary and conjunctival congestion and accommodative myopia often encountered when miotics are used alone in the treatment of glaucoma, without compromising the effectiveness of glaucoma therapy.
Concomitant administration of phenylephrine with cycloplegic antimuscarinic drugs such as atropine sulfate, cyclopentolate hydrochloride, homatropine hydrobromide, or scopolamine hydrobromide produces increased dilation of the pupil which is of clinical value.
The possibility that digitalis can sensitize the myocardium to the effects of sympathomimetic drugs should be considered.
The cardiac and pressor effects of phenylephrine are potentiated by prior administration of monoamine oxidase (MAO) inhibitors because the metabolism of phenylephrine is reduced. The potentiation is greater following oral administration of phenylephrine than after parenteral administration of the drug because reduction of the metabolism of phenylephrine in the intestine results in increased absorption of the drug. Oral administration of phenylephrine to patients receiving a MAO inhibitor should be avoided. Parenteral administration of phenylephrine to these patients, if unavoidable, should be undertaken with extreme caution and initial doses should be small. Patients should consult a clinician before initiating anorectal phenylephrine therapy if they are receiving an MAO inhibitor.
For more Interactions (Complete) data for PHENYLEPHRINE (12 total), please visit the HSDB record page.

Stability Shelf Life

Solutions of phenylephrine hydrochloride that have been diluted in 5% dextrose injection are stable for at least 48 hours at pH 3.5-7.5. /Phenylephrine hydrochloride/
Prolonged exposure to air or strong light may cause oxidation and discoloration.

Dates

Modify: 2023-08-15
Richards E, Maani CV: Phenylephrine . [PMID:30521222]
Prescott F: CLINICAL EVALUATION OF THE PRESSOR ACTIVITY OF METHEDRINE, NEO-SYNEPHRINE, PAREDRINE, AND PHOLEDRINE. Br Heart J. 1944 Oct;6(4):214-20. doi: 10.1136/hrt.6.4.214. [PMID:18609981]
Kanfer I, Dowse R, Vuma V: Pharmacokinetics of oral decongestants. Pharmacotherapy. 1993 Nov-Dec;13(6 Pt 2):116S-128S; discussion 143S-146S. [PMID:7507589]
Bairam AF, Rasool MI, Alherz FA, Abunnaja MS, El Daibani AA, Gohal SA, Alatwi ES, Kurogi K, Liu MC: Impact of SULT1A3/SULT1A4 genetic polymorphisms on the sulfation of phenylephrine and salbutamol by human SULT1A3 allozymes. Pharmacogenet Genomics. 2019 Jul;29(5):99-105. doi: 10.1097/FPC.0000000000000371. [PMID:31145702]
Gelotte CK, Zimmerman BA: Pharmacokinetics, safety, and cardiovascular tolerability of phenylephrine HCl 10, 20, and 30 mg after a single oral administration in healthy volunteers. Clin Drug Investig. 2015 Sep;35(9):547-58. doi: 10.1007/s40261-015-0311-9. [PMID:26267590]
FDA Approved Drug Products: Phenylephrine Solution for Intravenous Injection
FDA Approved Drug Products: Phenylephrine Ophthalmic Solution
FDA Approved Drug Products: Phenylephrine Intravenous Injection (Ready to Use)

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